molecular formula C10H10N2O3S B2880660 4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide CAS No. 855766-74-4

4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

Cat. No.: B2880660
CAS No.: 855766-74-4
M. Wt: 238.26
InChI Key: SIQRLMUTGXSGAJ-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a methyl group at the 4-position, a keto group at the 2-position, and a sulfonamide group at the 6-position. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide typically involves the reaction of 4-methylquinoline-2-one with sulfonamide derivatives under specific conditions. One common method involves the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-methyl-2-hydroxy-1,2-dihydroquinoline-6-sulfonamide.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 4-Methyl-2-hydroxy-1,2-dihydroquinoline-6-sulfonamide.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group at the 3-position.

    4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4-position instead of a methyl group.

    Quinoline N-oxides: Oxidized derivatives of quinoline with an N-oxide group.

Uniqueness

4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is unique due to the presence of both a sulfonamide group and a keto group in its structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-methyl-2-oxo-1H-quinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-6-4-10(13)12-9-3-2-7(5-8(6)9)16(11,14)15/h2-5H,1H3,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQRLMUTGXSGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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